5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol

Medicinal Chemistry Drug Design SAR

5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol (CAS 924974-28-7) is a member of the 1,2,4-triazole-3-thiol class, a five-membered heterocycle known for its diverse pharmacological potential. This particular compound features a 4-chlorobenzyl group at position 5 and an isobutyl substituent at position 4, yielding a molecular formula of C13H16ClN3S and a molecular weight of 281.80 g/mol.

Molecular Formula C13H16ClN3S
Molecular Weight 281.80 g/mol
Cat. No. B12862689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol
Molecular FormulaC13H16ClN3S
Molecular Weight281.80 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=NNC1=S)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClN3S/c1-9(2)8-17-12(15-16-13(17)18)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18)
InChIKeyVGWDHFBVNBQFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol: A 4-Chlorobenzyl-Substituted Triazole-Thiol Scaffold


5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol (CAS 924974-28-7) is a member of the 1,2,4-triazole-3-thiol class, a five-membered heterocycle known for its diverse pharmacological potential [1]. This particular compound features a 4-chlorobenzyl group at position 5 and an isobutyl substituent at position 4, yielding a molecular formula of C13H16ClN3S and a molecular weight of 281.80 g/mol . The presence of the thiol group enhances its reactivity for further derivatization and metal coordination, while the chlorobenzyl moiety introduces unique lipophilic and electronic characteristics that differentiate it from its 4-chlorophenyl-linked analog.

Why a Generic 1,2,4-Triazole-3-thiol Cannot Substitute 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol


The biological activity and physicochemical properties of 1,2,4-triazole-3-thiols are highly sensitive to the nature and position of substituents [1]. A closely related analog, 5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (CAS 23711-26-4), replaces the benzyl linkage with a direct phenyl ring. This seemingly minor structural change eliminates a methylene spacer, reducing molecular weight by 14 Da, decreasing the number of rotatable bonds, and altering the spatial orientation of the chlorophenyl group relative to the triazole core . Such differences directly influence target binding conformations, metabolic stability, and solubility, making direct functional interchangeability unreliable without specific comparative data.

Quantitative Differentiation Evidence for 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol Against Key Analogs


Increased Molecular Flexibility and Size vs. the 4-Chlorophenyl Analog

Compared to the 4-chlorophenyl analog (CAS 23711-26-4), this compound replaces a direct phenyl-triazole bond with a benzyl linkage, introducing an extra sp3 carbon. This results in a quantifiable increase in molecular weight, lipophilicity, and conformational flexibility, all crucial parameters in medicinal chemistry optimization. [1]

Medicinal Chemistry Drug Design SAR

Distinct Chlorine Regioisomerism: Para-Benzyl vs. Meta-Phenyl Substitution

This compound provides a para-chlorobenzyl substitution pattern topology that is distinct from the meta-chlorophenyl isomer (5-(3-chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, CAS 26028-64-8). This structural variation is known in the 1,2,4-triazole class to dramatically alter potency and selectivity profiles, as the position of the chlorine atom critically tunes target engagement [1].

Chemical Biology Probe Design Selectivity

Differentiated Reactivity: Thiol (SH) vs. Thione (C=S) Tautomerism and Synthetic Utility

The compound's formulation as a thiol (SH) distinguishes it from its thione (C=S) tautomer (such as 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, CAS 299417-39-3). While both forms exist in equilibrium, the thiol form is known to be a superior nucleophile for S-alkylation and metal-chelation reactions, broadening its scope for creating focused compound libraries [1].

Synthetic Chemistry Derivatization Chemical Probes

Recommended Research Applications for 5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol


Scaffold for CNS-Oriented Medicinal Chemistry SAR

Given its increased calculated logP (+0.5 vs. the 4-chlorophenyl analog) and an additional rotatable bond, this compound is a superior candidate for probing lipophilic binding pockets, particularly in central nervous system (CNS) targets where membrane permeability is critical. The para-chlorobenzyl group allows exploration of a distinct vector compared to meta-substituted analogs, making it valuable for SAR studies aimed at optimizing brain penetration and target affinity.

Key Building Block for Metal-Organic Frameworks or Coordination Chemistry

The explicit thiol tautomer provides a strong nucleophilic site for metal coordination. This compound can serve as a core building block for synthesizing metal complexes with potential catalytic or bioactive properties. Its specific para-chlorobenzyl topology introduces a defined steric environment around the metal center, which is absent in the thione analog or regioisomer. [1]

Late-Stage Diversification for Antibacterial/Fungal Probe Synthesis

As a reliable source of 3-thiol reactivity, this compound is an ideal starting material for S-alkylation reactions to generate compound libraries. In the context of the wider class's known antibacterial and antifungal potential, this specific chlorobenzyl derivative serves as a privileged starting point for constructing more complex thioether- or thioester-linked probes, whose structural distinctions from phenyl-linked libraries are critical for hit identification. [1]

Pharmacological Profiling Control for 4-Chlorophenyl Bioisosteres

For research groups studying 1,2,4-triazole-based antimicrobial agents, this compound is an essential 'methylene-extended' control. Biological profiling of a set consisting of the 4-chlorophenyl and 4-chlorobenzyl analogs provides clear evidence on the impact of the linker length on potency, metabolic stability, and selectivity, a key step in lead optimization campaigns. [2]

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